![molecular formula C10H14BBrO3 B2869312 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111096-25-3](/img/structure/B2869312.png)
2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMB-BF) is a recently synthesized organic compound with promising potential for various scientific research applications. TMB-BF has been found to have a wide range of biochemical and physiological effects, and the ability to be used in a variety of lab experiments.
Scientific Research Applications
Synthesis of Enhanced Brightness Emission-Tuned Nanoparticles
This compound plays a crucial role in the development of enhanced brightness emission-tuned nanoparticles. Through the Suzuki-Miyaura chain growth polymerization, it facilitates the synthesis of heterodisubstituted polyfluorenes, which exhibit bright and enduring fluorescence brightness. These polymers, when converted into amphiphilic block copolymers, form stable nanoparticles with high quantum yields, showcasing potential applications in bioimaging and diagnostics (Fischer, Baier, & Mecking, 2013).
Advanced Polymer Synthesis
It also plays a critical role in the synthesis of advanced polymers. By initiating the Suzuki-Miyaura coupling reaction, it aids in the production of well-defined polyfluorenes with narrow molecular weight distributions, highlighting its importance in the polymer science field for creating materials with specific properties (Yokoyama et al., 2007).
Synthesis of Novel Stilbene Derivatives
In the field of organic chemistry, this compound is utilized to synthesize novel stilbene derivatives with potential therapeutic applications. The synthesis involves a reaction that yields boron-containing stilbene derivatives, which are investigated for their biological activities, including lipid-lowering effects (Das et al., 2015).
Development of Silicon-Based Drugs
Moreover, it serves as a building block in the synthesis of biologically active silicon-based compounds, showcasing its versatility and importance in medicinal chemistry. One notable application is the synthesis of disila-bexarotene, a retinoid agonist, demonstrating its potential in the development of new therapeutic agents (Büttner, Nätscher, Burschka, & Tacke, 2007).
Synthesis of Furan Derivatives
This compound is also instrumental in the regiospecific synthesis of furan derivatives, enabling the creation of furan-3,4-diyl oligomers through palladium-catalyzed self-coupling. This method has been applied to synthesize symmetrical and unsymmetrical furan dimers, trimers, and tetramers, highlighting its utility in synthesizing complex organic structures (Song & Wong, 1994).
Mechanism of Action
Target of Action
The primary target of 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
The compound acts as a competitive antagonist of AHR . This means it competes with other ligands for binding to the AHR, preventing these ligands from activating the receptor . This can result in changes to the transcription of genes regulated by the AHR .
Biochemical Pathways
The AHR is involved in several biochemical pathways, including those related to xenobiotic metabolism and inflammation . By acting as an antagonist of the AHR, this compound can potentially affect these pathways .
Pharmacokinetics
The compound’s interaction with the ahr suggests it may be absorbed and distributed in the body in a manner similar to other ahr ligands .
Result of Action
The antagonistic action of this compound on the AHR can result in changes to the transcription of AHR-regulated genes . This can potentially affect cellular processes such as xenobiotic metabolism and inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other AHR ligands can affect the compound’s ability to bind to the AHR . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .
properties
IUPAC Name |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPIQWGQNJWGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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